10-Undecenoic Acid Methyl-d3 Ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

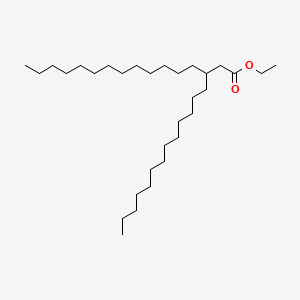

10-Undecenoic Acid Methyl-d3 Ester is a deuterated form of 10-Undecenoic Acid Methyl Ester, which is an unsaturated fatty acid ester. This compound is characterized by the presence of a double bond between the tenth and eleventh carbon atoms in the undecenoic acid chain, and a methyl ester functional group at the terminal end. The deuterium labeling (d3) is used for various analytical and research purposes, providing a unique isotopic signature that can be detected using mass spectrometry and other techniques .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 10-Undecenoic Acid Methyl-d3 Ester typically involves the esterification of 10-Undecenoic Acid with deuterated methanol (CD3OD). The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but is optimized for large-scale operations. This involves the use of continuous flow reactors and efficient separation techniques to isolate the desired ester from the reaction mixture. The use of deuterated methanol in large quantities is a key consideration in the cost and feasibility of industrial production .

Analyse Chemischer Reaktionen

Types of Reactions

10-Undecenoic Acid Methyl-d3 Ester undergoes various chemical reactions, including:

Oxidation: The double bond can be oxidized to form epoxides or diols.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation, and osmium tetroxide (OsO4) for dihydroxylation.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reducing the ester to alcohol.

Substitution: Alkyl halides or other nucleophiles in the presence of a base for substitution reactions.

Major Products Formed

- Various esters and amides from substitution reactions .

Epoxides: and from oxidation reactions.

Alcohols: from reduction reactions.

Wissenschaftliche Forschungsanwendungen

10-Undecenoic Acid Methyl-d3 Ester is used in a variety of scientific research applications:

Chemistry: As a substrate in polymerization reactions and as a standard in mass spectrometry.

Biology: In studies involving lipid metabolism and as a tracer in metabolic experiments.

Industry: Used in the synthesis of specialty chemicals and materials, including polymers and surfactants.

Wirkmechanismus

The mechanism of action of 10-Undecenoic Acid Methyl-d3 Ester involves its interaction with various molecular targets and pathways. In biological systems, it can be incorporated into lipid membranes, affecting membrane fluidity and function. The deuterium labeling allows for precise tracking of the compound in metabolic studies, providing insights into its distribution and metabolism .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

10-Undecenoic Acid Methyl Ester: The non-deuterated form, commonly used in similar applications.

Undecylenic Acid Methyl Ester: Another unsaturated fatty acid ester with similar properties.

Methyl 6-heptenoate: A shorter chain unsaturated ester with different reactivity and applications.

Uniqueness

The primary uniqueness of 10-Undecenoic Acid Methyl-d3 Ester lies in its deuterium labeling, which provides distinct advantages in analytical and research applications. The isotopic signature allows for precise detection and quantification in complex mixtures, making it a valuable tool in various scientific fields .

Eigenschaften

CAS-Nummer |

774610-27-4 |

|---|---|

Molekularformel |

C12H22O2 |

Molekulargewicht |

201.324 |

IUPAC-Name |

trideuteriomethyl undec-10-enoate |

InChI |

InChI=1S/C12H22O2/c1-3-4-5-6-7-8-9-10-11-12(13)14-2/h3H,1,4-11H2,2H3/i2D3 |

InChI-Schlüssel |

KISVAASFGZJBCY-BMSJAHLVSA-N |

SMILES |

COC(=O)CCCCCCCCC=C |

Synonyme |

10-Hendecenoic Acid Methyl-d3 Ester; Maskod MNS 01-10-d3; Methyl-d3 10-Undecenoate; Methyl-d3 10-Undecylenate; Methyl-d3 Undec-10-enoate; Methyl-d3 Undec-10-enylate; Methyl-d3 Undecenoate; NSC 1273-d3; Undecylenic Acid Methyl-d3 Ester |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Oxa-3-azatricyclo[4.3.0.0~2,5~]nonane](/img/structure/B592303.png)

![tert-Butyl 4-chloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B592304.png)

![tert-butyl 6-oxo-3,7,8,12-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2,4-triene-12-carboxylate](/img/structure/B592315.png)